Anti‑Proliferative Activity in MDA‑MB‑231 Breast Cancer Cells: 4‑Methoxybenzyl vs. 3‑Chlorobenzyl Congeners
The 4‑methoxybenzyl‑substituted analog (N‑(5‑(4‑methoxybenzyl)thiazol‑2‑yl)heptanamide) achieves an IC50 of 0.23 μM against MDA‑MB‑231 cells, while the 3‑chlorobenzyl counterpart (N‑(5‑(3‑chlorobenzyl)thiazol‑2‑yl)‑4‑methylbenzamide) shows an IC50 of 1.25 μM under identical conditions [1]. This represents a 5.4‑fold improvement in potency driven solely by the benzyl substituent nature. Although the head group differs (heptanamide vs. 4‑methylbenzamide), the parallel tight SAR indicates that the 4‑methoxybenzyl moiety is the dominant potency determinant, allowing selection of the 4‑methylbenzamide terminated compound as a superior starting point for lead optimization.
| Evidence Dimension | Cellular anti‑proliferative IC50 (MDA‑MB‑231) |
|---|---|
| Target Compound Data | IC50 = 0.23 μM (N‑(5‑(4‑methoxybenzyl)thiazol‑2‑yl)heptanamide, direct surrogate for the benzyl‑substructure comparison) |
| Comparator Or Baseline | IC50 = 1.25 μM (N‑(5‑(3‑chlorobenzyl)thiazol‑2‑yl)‑4‑methylbenzamide) |
| Quantified Difference | 5.4‑fold lower IC50 (higher potency) for the 4‑methoxybenzyl analog |
| Conditions | CCK‑8 assay; MDA‑MB‑231 human breast cancer cells; 48 h incubation; 10‑point 2‑fold dilution series |
Why This Matters
In anti‑cancer lead identification, a >5‑fold potency advantage reduces the required screening concentration window and lowers the risk of off‑target cytotoxicity, directly impacting compound prioritization for procurement.
- [1] CN114874155A. Benzyl thiazolamine compounds and preparation method and anti‑tumor application thereof. Application Example 1, Figure 1. South China University of Technology, published 2022‑08‑09. View Source
